molecular formula C17H19FN4O2 B6587176 N-(4-fluorophenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide CAS No. 1031961-97-3

N-(4-fluorophenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide

Cat. No. B6587176
CAS RN: 1031961-97-3
M. Wt: 330.36 g/mol
InChI Key: YQTHQJGKEJGBHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorophenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide, also known as 4-fluoro-6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yloxyacetamide, is a chemical compound that has been used in a variety of scientific research applications. It has been studied for its potential use in drug development, as well as its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide is not fully understood. However, it is believed to act by binding to certain enzymes, such as those involved in the metabolism of carbohydrates and lipids, and inhibiting their activity. Additionally, it is thought to inhibit the growth of certain bacteria, as well as possess anti-inflammatory, anti-bacterial, and anti-cancer properties.
Biochemical and Physiological Effects
N-(4-fluorophenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide has been studied for its biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as those involved in the metabolism of carbohydrates and lipids. Additionally, it has been shown to reduce the activity of certain bacteria, as well as possess anti-inflammatory, anti-bacterial, and anti-cancer properties.

Advantages and Limitations for Lab Experiments

The use of N-(4-fluorophenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide in laboratory experiments has both advantages and limitations. The advantages include its low cost, ease of synthesis, and high yield. Additionally, it is non-toxic and has been shown to possess anti-inflammatory, anti-bacterial, and anti-cancer properties. The limitations include its instability in certain conditions and its potential to cause adverse side effects.

Future Directions

Future research on N-(4-fluorophenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide should focus on further elucidating its mechanism of action and its biochemical and physiological effects. Additionally, further research should be conducted to determine its potential as a drug for various diseases and conditions, as well as its potential to act as an anti-diabetic agent. Additionally, further research should be conducted to determine its potential to be used in other applications, such as in the development of new drugs or as a food additive. Finally, further research should be conducted to determine its potential to be used as a pesticide or herbicide.

Synthesis Methods

The synthesis of N-(4-fluorophenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide can be achieved through a two-step process. The first step involves the reaction of 4-fluorophenylacetic acid with 6-methyl-2-(pyrrolidin-1-yl)pyrimidine in the presence of an acid catalyst, such as sulfuric acid, to form the desired product. The second step involves the reaction of the product with acetic anhydride to form the desired compound. The reaction is carried out at room temperature and the yield is typically high.

Scientific Research Applications

N-(4-fluorophenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide has been studied for its potential use in drug development. It has been shown to possess anti-inflammatory, anti-bacterial, and anti-cancer properties. It has also been studied for its ability to inhibit the growth of certain bacteria, as well as its potential to act as an anti-diabetic agent. Additionally, it has been studied for its ability to reduce the activity of certain enzymes, such as those involved in the metabolism of carbohydrates and lipids.

properties

IUPAC Name

N-(4-fluorophenyl)-2-(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN4O2/c1-12-10-16(21-17(19-12)22-8-2-3-9-22)24-11-15(23)20-14-6-4-13(18)5-7-14/h4-7,10H,2-3,8-9,11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQTHQJGKEJGBHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCC2)OCC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorophenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide

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